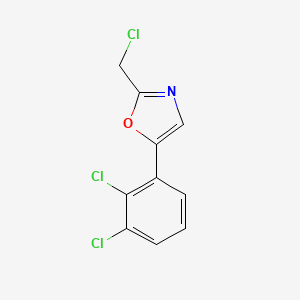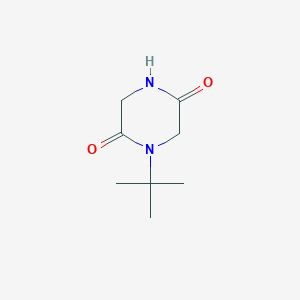
1-Tert-butylpiperazine-2,5-dione
Overview
Description
1-Tert-butylpiperazine-2,5-dione is a chemical compound used for medicinal purposes . It has a molecular weight of 170.21 and a molecular formula of C8H14N2O2 .
Synthesis Analysis
The synthesis of 1-Tert-butylpiperazine-2,5-dione involves a four-component post-Ugi transformation process. This process provides efficient access to biologically active piperazine-2,5-dione derivatives in high yield. The framework of these derivatives is constructed by a tandem-decarboxylation of α-keto carboxylic acids promoted by a green catalyst trimethylsilyl trifluoromethane sulfonate (TMSOTf) . Another method involves cyclising dipeptides or building from the already established core .Molecular Structure Analysis
The molecular structure of 1-Tert-butylpiperazine-2,5-dione is represented by the formula C8H14N2O2 . Further analysis of the molecular structure would require more specific data or tools such as NMR, HPLC, LC-MS, UPLC, etc .Chemical Reactions Analysis
The chemical reactions involving 1-Tert-butylpiperazine-2,5-dione are complex and involve multiple steps. For instance, the synthesis of new drug-like piperazine-2,5-diones involves a Ugi/Tandem process catalyzed by TMSOTf . Another reaction involves the condensation of a variety of methoxylated benzaldehydes to form (Z,Z)- (benzylidene)piperazine-2,5-diones .Scientific Research Applications
Peptide Pharmaceuticals
1-Tert-butylpiperazine-2,5-dione has been used in the development of orally active peptidomimetics . A new chemical platform was designed based on branched piperazine-2,5-diones for creating orally available biologically active peptidomimetics . The platform includes a bio-carrier with “built-in” functionally active peptide fragments or bioactive molecules that are covalently attached via linkers .
Drug Development
The versatility of peptide functions in humans has made it possible, based on endogenous molecules and their modified analogs, to develop peptide pharmaceuticals for various indications, from oncology to dentistry . Modern technologies are used to isolate, synthesize, and study human, animal, and plant peptides as therapeutic agent candidates .
Anticancer Agents
A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials . These compounds have shown significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines .
Bioactive Agents
The piperazine-2,5-dione pharmacophore is presented as an important class of bioactive agents exhibiting anticancer, antibiotics and antibacterial activities . Therefore, a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded .
Medical Research
1-Tert-butylpiperazine-2,5-dione has applications in medical research. It has effects on cell function and signal transduction.
Environmental Research
This compound also has applications in environmental research. It is used in the study of various environmental factors and their impact on biological systems.
Industrial Research
1-Tert-butylpiperazine-2,5-dione is used in industrial research. It is used in the development of new materials and processes.
Future Perspectives and Challenges
The future perspectives and challenges of 1-Tert-butylpiperazine-2,5-dione involve its synthesis, chemical structure, biological activity, and applications in various fields. It is expected to play a significant role in the advancement of scientific research.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of anticancer agents , suggesting that its targets could be related to cancer cell proliferation and survival pathways.
Mode of Action
It’s known that this compound is incorporated into lipid nanoparticles to deliver mrna molecules for cancer immunotherapy , indicating that it may interact with its targets by facilitating the delivery of therapeutic agents.
Biochemical Pathways
Given its use in cancer immunotherapy , it’s likely that this compound affects pathways related to immune response and cancer cell growth.
Result of Action
It’s known that this compound is used in the synthesis of anticancer agents , suggesting that its action results in the inhibition of cancer cell growth and proliferation.
properties
IUPAC Name |
1-tert-butylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)10-5-6(11)9-4-7(10)12/h4-5H2,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHALEBOUNOUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(=O)NCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3378803.png)

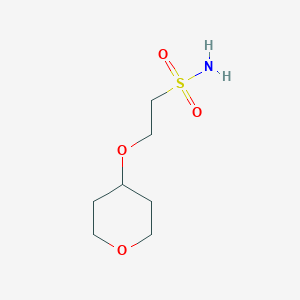
![Methyl 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)-3-hydroxypropanoate](/img/structure/B3378840.png)

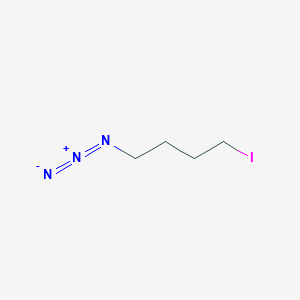
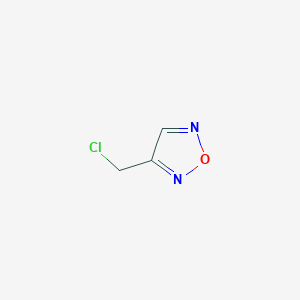
![8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane](/img/structure/B3378862.png)

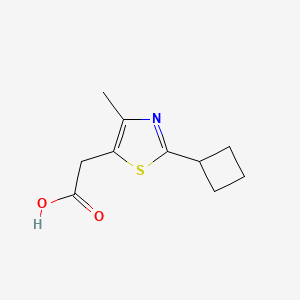
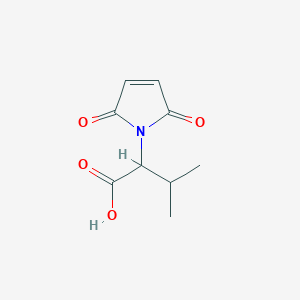
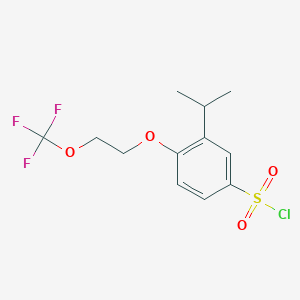
![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile](/img/structure/B3378891.png)
